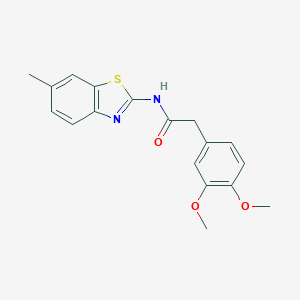

2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Beschreibung

2-(3,4-Dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS: 349438-98-8) is a benzothiazole-derived acetamide characterized by a 3,4-dimethoxyphenyl group at the acetamide’s α-position and a 6-methyl substitution on the benzothiazole ring. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including antitumor, antimicrobial, and anticonvulsant properties .

Eigenschaften

Molekularformel |

C18H18N2O3S |

|---|---|

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C18H18N2O3S/c1-11-4-6-13-16(8-11)24-18(19-13)20-17(21)10-12-5-7-14(22-2)15(9-12)23-3/h4-9H,10H2,1-3H3,(H,19,20,21) |

InChI-Schlüssel |

OVMNVRZNNRHGKM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Characteristics

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

- Chemical Structure :

- The compound features a benzothiazole moiety linked to a dimethoxyphenyl group through an acetamide functional group.

Biological Activity Overview

Research has indicated that compounds containing benzothiazole structures exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been studied for its potential as an inhibitor in various enzymatic pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related benzothiazole derivatives, suggesting that the presence of the benzothiazole ring enhances activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

Antitumor Activity

Another significant area of research focuses on the antitumor potential of benzothiazole derivatives. For instance, some studies report that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as the caspase cascade and inhibiting cell proliferation .

The mechanisms by which 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide exerts its biological effects include:

- Enzyme Inhibition :

- Cellular Pathway Modulation :

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives similar to 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested .

Study 2: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that at concentrations above 20 µM, the compound significantly reduced cell viability and induced apoptosis as evidenced by increased caspase activity .

Data Table: Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is C19H18N2O3S, with a molecular weight of 354.43 g/mol. The compound features a benzothiazole ring linked to an acetamide moiety and a dimethoxyphenyl group, contributing to its biological activity. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Applications

One of the most notable applications of 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is its antimicrobial activity. Research has demonstrated that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties:

- Antibacterial Activity : In studies evaluating the antimicrobial potential against various bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, compounds derived from benzothiazole were found to inhibit bacterial growth effectively at low concentrations .

- Antifungal Activity : Similar studies have indicated that these compounds also possess antifungal properties, making them suitable candidates for treating infections caused by fungi .

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A recent study synthesized a series of N-(6-substituted-1,3-benzothiazol-2-yl) acetamides and evaluated their antimicrobial efficacy. The synthesized compounds were tested against both gram-positive and gram-negative bacteria. Results indicated that specific derivatives exhibited potent antibacterial activity with MIC values ranging from 3.125 μg/mL to 12.5 μg/mL against various strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding interactions between synthesized compounds and specific protein targets such as DNA gyrase. These studies revealed that certain derivatives not only bind effectively but also demonstrate promising inhibition profiles against bacterial enzymes involved in DNA replication . Such insights are crucial for rational drug design.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzothiazole Ring

- 6-Methyl vs. 6-Trifluoromethyl: In the European patent (EP3348550A1), analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide replace the methyl group with trifluoromethyl.

- 6-Methoxy Substitution :

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide () substitutes methyl with methoxy, which could alter hydrogen-bonding interactions and metabolic pathways via cytochrome P450 modulation .

Modifications in the Acetamide Side Chain

- Sulfanyl Linkages :

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide () replaces the methylene group with a sulfanyl bridge. Sulfur atoms may enhance radical scavenging activity or modulate redox properties, impacting antitumor efficacy . - Heterocyclic Extensions: Compounds like N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () incorporate fused pyrimidoindole systems.

Bioactivity Profiles

- Antitumor Activity :

Analogs in (e.g., N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibit VEGFR-2 inhibition (IC₅₀: 0.89–1.45 µM), suggesting that nitro or thiadiazole groups enhance kinase binding. The target compound’s dimethoxy group may instead prioritize membrane permeability over direct enzyme inhibition . - Anticonvulsant Potential: Epirimil (), a dimethoxyphenyl acetamide with a pyrimidinylthio moiety, shows potent anticonvulsant activity in vivo. Structural similarities suggest the target compound may share GABAergic modulation but require optimization for reduced toxicity .

Physicochemical Properties

- Lipophilicity and Solubility :

The 3,4-dimethoxy substitution increases logP compared to unsubstituted phenyl analogs (e.g., N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide in ). However, polar groups like sulfanyl () or triazole () can counterbalance hydrophobicity, improving aqueous solubility .

Pharmacokinetic and Toxicity Considerations

- Metabolism :

Methyl groups on benzothiazoles () resist oxidative metabolism compared to methoxy or nitro analogs, prolonging half-life . - Toxicity : Nitro-substituted benzothiazoles () may generate reactive intermediates, whereas dimethoxy derivatives () show better safety profiles in preclinical models .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?

The compound can be synthesized via coupling reactions between substituted phenylacetic acid derivatives and benzothiazol-2-amine analogs. For example, a method adapted from similar acetamide syntheses involves refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, followed by crystallization in ethanol . Optimization of reaction time (e.g., 6 hours), solvent choice (CHCl₃), and post-reaction purification (e.g., ethanol recrystallization) are critical for achieving moderate yields (~22%) and purity.

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogous benzothiazole acetamides, SC-XRD reveals triclinic P1 space group symmetry, with two independent molecules forming H-bonded dimers via N–H⋯N interactions. Key parameters include bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., −96.5° to −100.3° for adamantyl substituents) . Hydrogen-bonding networks (e.g., C–H⋯O, S⋯S) stabilize the crystal lattice, as shown in Table 1 of .

Q. What spectroscopic techniques are used for characterization?

- IR Spectroscopy : Confirms amide C=O stretching (~1668 cm⁻¹) and aromatic C–H vibrations (~3178 cm⁻¹) .

- ¹H NMR : Resonances at δ 1.52–1.49 (adamantyl CH₂), δ 3.76 (methoxy CH₃), and δ 7.73 (benzothiazole aromatic H) .

- Elemental Analysis : Matches calculated values (e.g., C: 67.38%, H: 6.79%) .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds show that electron-donating groups (e.g., methoxy at position 6) enhance solubility and binding affinity to target proteins. For example, methyl or methoxy substituents on benzothiazoles improve antioxidant activity by modulating redox potentials, as seen in pyrazolo-benzothiazin acetamides . Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like cyclooxygenase-2 (COX-2) .

Q. What strategies address low yields in acetamide synthesis?

- Catalytic Optimization : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine improves amide bond formation efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to CHCl₃ .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, as demonstrated in similar heterocyclic systems .

Q. How can crystallographic data resolve conflicting reports on molecular conformation?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., gauche vs. anti conformers) are resolved by comparing SC-XRD data across space groups. For instance, shows two independent molecules with nearly identical geometries, ruling out polymorphism in this case. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate experimental torsion angles .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Antioxidant Assays : DPPH radical scavenging and FRAP tests, with IC₅₀ values compared to ascorbic acid .

- Enzyme Inhibition : COX-2 or acetylcholinesterase inhibition assays using spectrophotometric methods (e.g., Ellman’s reagent) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Methodological Considerations

Q. How to design experiments for analyzing non-classical hydrogen bonds in this compound?

Use SC-XRD to identify C–H⋯O/S interactions (Table 1, ) and compare with Hirshfeld surface analysis (e.g., CrystalExplorer). For example, S⋯S contacts (3.62 Å) contribute to crystal packing . Temperature-dependent NMR can probe dynamic H-bonding in solution.

Q. What computational tools predict solubility and stability under physiological conditions?

Q. How to reconcile contradictory bioactivity data across studies?

Cross-validate results using orthogonal assays (e.g., HPLC purity checks) and control for batch-to-batch variability. For instance, antioxidant activity discrepancies in benzothiazoles may arise from impurity interference or assay conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.